![molecular formula C34H20Cl2N4O2S2 B10967153 N,N'-benzene-1,4-diylbis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide]](/img/structure/B10967153.png)

N,N'-benzene-1,4-diylbis[2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

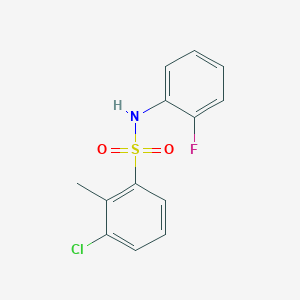

2-(5-CHLORO-2-THIENYL)-N-[4-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline backbone with chlorothienyl and quinolyl substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-CHLORO-2-THIENYL)-N-[4-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The key steps include:

Formation of the Quinoline Backbone: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of Chlorothienyl Groups: This step involves the chlorination of thiophene rings, which can be done using reagents like sulfuryl chloride.

Coupling Reactions: The final assembly of the compound involves coupling reactions, such as amide bond formation, which can be facilitated by reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N,N'-Bis[2-(5-Chlorthiophen-2-yl)chinolin-4-carboxamid]-1,4-benzol kann verschiedene chemische Reaktionen eingehen, darunter:

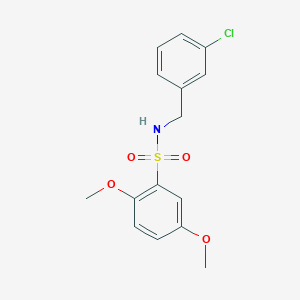

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinolin-N-Oxiden führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um Aminderivate zu erhalten.

Substitution: Halogenierungsreaktionen können mit Reagenzien wie N-Bromsuccinimid (NBS) zusätzliche Halogenatome in die Thiophenringe einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: N-Bromsuccinimid in Gegenwart von Licht oder Wärme.

Hauptprodukte

Oxidation: Chinolin-N-Oxide.

Reduktion: Aminderivate.

Substitution: Halogenierte Thiophenderivate.

Wissenschaftliche Forschungsanwendungen

N,N'-Bis[2-(5-Chlorthiophen-2-yl)chinolin-4-carboxamid]-1,4-benzol hat mehrere wissenschaftliche Forschungsanwendungen:

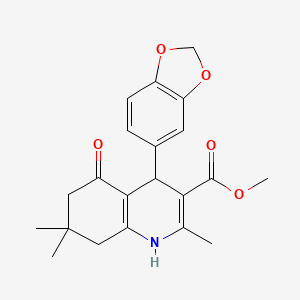

Chemie: Als Ligand in der Koordinationschemie verwendet, um Metallkomplexe mit potenziellen katalytischen Eigenschaften zu bilden.

Biologie: Aufgrund seiner Fähigkeit, mit biologischen Makromolekülen zu interagieren, wird es auf seine antimikrobielle und antikanzerogene Aktivität untersucht.

Medizin: Als potenzieller Therapeutik für die Behandlung verschiedener Krankheiten, einschließlich Krebs und bakterieller Infektionen, erforscht.

Industrie: Wird bei der Entwicklung von organischen elektronischen Materialien verwendet, wie z. B. organischen Leuchtdioden (OLEDs) und organischen Photovoltaik (OPVs).

Wirkmechanismus

Der Wirkmechanismus von N,N'-Bis[2-(5-Chlorthiophen-2-yl)chinolin-4-carboxamid]-1,4-benzol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:

Molekulare Zielstrukturen: Die Verbindung kann an DNA binden und die Replikations- und Transkriptionsprozesse hemmen, was für ihre Antikrebsaktivität entscheidend ist.

Beteiligte Pfade: Es kann auch die Elektronentransportkette in Bakterienzellen stören, was zur Bildung reaktiver Sauerstoffspezies (ROS) und anschließendem Zelltod führt.

Wissenschaftliche Forschungsanwendungen

Chemistry

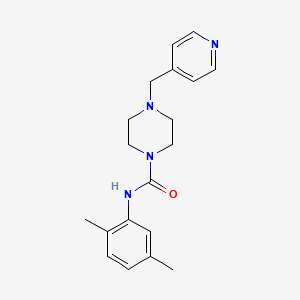

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be studied for its potential bioactivity. The presence of quinoline and thiophene moieties suggests it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Quinoline derivatives are known for their antimalarial and anticancer activities, and the addition of chlorothienyl groups could enhance these effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and potential electronic properties.

Wirkmechanismus

The mechanism of action of 2-(5-CHLORO-2-THIENYL)-N-[4-({[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)PHENYL]-4-QUINOLINECARBOXAMIDE would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The quinoline moiety could intercalate with DNA, while the chlorothienyl groups could enhance binding affinity through hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N,N'-Bis{2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamid}-1,2-benzol

- 1,4-Di(1H-pyrazol-4-yl)benzol

- 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazane)

Einzigartigkeit

N,N'-Bis[2-(5-Chlorthiophen-2-yl)chinolin-4-carboxamid]-1,4-benzol ist aufgrund seiner spezifischen Kombination von Chinolin- und Thiophenderivaten einzigartig, die ihm besondere elektronische und sterische Eigenschaften verleiht. Diese Einzigartigkeit erhöht sein Potenzial als vielseitige Verbindung in verschiedenen Anwendungen, insbesondere in der pharmazeutischen Chemie und Materialwissenschaft.

Eigenschaften

Molekularformel |

C34H20Cl2N4O2S2 |

|---|---|

Molekulargewicht |

651.6 g/mol |

IUPAC-Name |

2-(5-chlorothiophen-2-yl)-N-[4-[[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]amino]phenyl]quinoline-4-carboxamide |

InChI |

InChI=1S/C34H20Cl2N4O2S2/c35-31-15-13-29(43-31)27-17-23(21-5-1-3-7-25(21)39-27)33(41)37-19-9-11-20(12-10-19)38-34(42)24-18-28(30-14-16-32(36)44-30)40-26-8-4-2-6-22(24)26/h1-18H,(H,37,41)(H,38,42) |

InChI-Schlüssel |

JBBKFRBJYJDRJB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC(=NC6=CC=CC=C65)C7=CC=C(S7)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-tert-butylcyclohexyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B10967071.png)

![2-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzamide](/img/structure/B10967073.png)

![N-(4-methylpyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10967088.png)

![4-(3-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B10967090.png)

![2-[(3-Fluorobenzyl)sulfanyl]pyrimidine](/img/structure/B10967091.png)

![ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B10967103.png)

![6-bromo-N'-[(3-nitrophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B10967109.png)

![3-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10967112.png)

![(4Z)-4-{2,4-bis[(2-chlorobenzyl)oxy]benzylidene}-2-(naphthalen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B10967116.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)furan-2-carboxamide](/img/structure/B10967132.png)